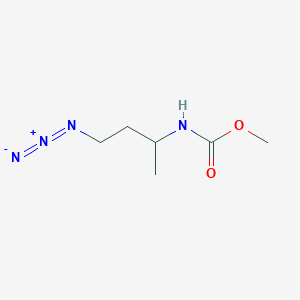
methyl N-(4-azidobutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-azidobutan-2-yl)carbamate, also known as Methyl 4-azido-2-(carbamoyloxy)butanoate (MACB), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MACB is a carbamate derivative that contains an azide functional group, which makes it a valuable tool for bioconjugation and click chemistry.
作用机制
The mechanism of action of MACB is based on the azide functional group, which is highly reactive towards alkynes and other strained alkenes. When MACB is added to a reaction mixture containing an alkyne, it undergoes a cycloaddition reaction known as the Huisgen reaction or click reaction. This reaction is highly specific and does not require any catalysts or harsh reaction conditions.
生化和生理效应
MACB has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. MACB can be used in vitro and in vivo for labeling biomolecules and studying their interactions and functions.
实验室实验的优点和局限性
MACB has several advantages for lab experiments. It is easy to synthesize and can be used for bioconjugation and click chemistry without the need for catalysts or harsh reaction conditions. MACB is also relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. However, MACB has some limitations, such as its limited solubility in water, which can affect its use in certain applications.
未来方向
MACB has several potential future directions for its use in scientific research. One area of interest is in the development of novel biomaterials and drug delivery systems. MACB can be used to modify the surfaces of nanoparticles and other materials for targeted drug delivery and imaging. MACB can also be used to develop new biosensors and diagnostic tools for detecting biomolecules and disease markers. Furthermore, MACB can be used to study protein-protein interactions and other biological processes in vitro and in vivo. Overall, MACB is a valuable tool for scientific research and has significant potential for future applications.
合成方法
The synthesis of MACB involves the reaction of 4-azidobutan-2-ol with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxybutyric acid to form MACB. The reaction scheme is shown below:
科学研究应用
MACB has several potential applications in scientific research. One of the most significant applications is in bioconjugation and click chemistry. MACB can be used to selectively label biomolecules such as proteins, peptides, and nucleic acids, which can then be used for detection, imaging, and drug delivery. MACB can also be used to modify surfaces of nanoparticles and other materials for biomedical applications.
属性
CAS 编号 |
177489-84-8 |
|---|---|
产品名称 |
methyl N-(4-azidobutan-2-yl)carbamate |
分子式 |
C6H12N4O2 |
分子量 |
172.19 g/mol |
IUPAC 名称 |
methyl N-(4-azidobutan-2-yl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-5(3-4-8-10-7)9-6(11)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
InChI 键 |
VHKLFASSHRZIPS-UHFFFAOYSA-N |
SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
规范 SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
同义词 |
Carbamic acid, (3-azido-1-methylpropyl)-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
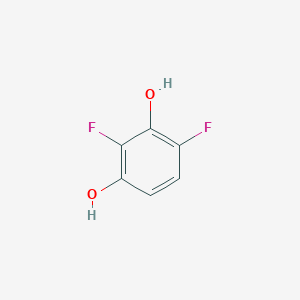

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
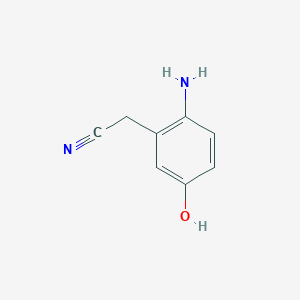
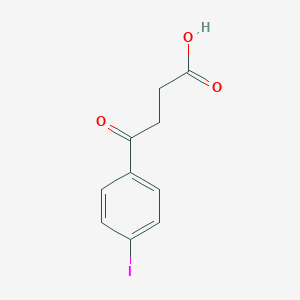

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

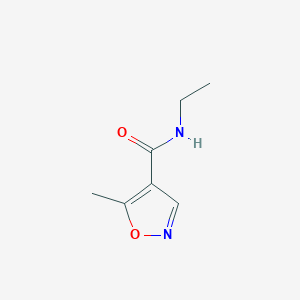
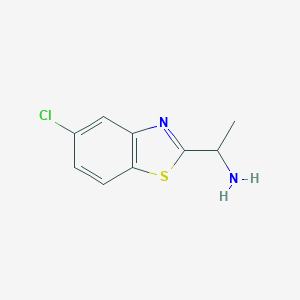
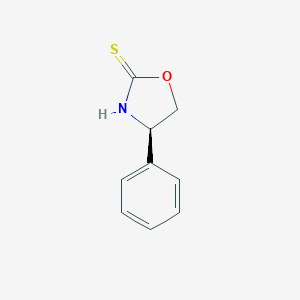
![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)